molecular formula C22H18FN3O3 B14159353 1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione CAS No. 879569-14-9

1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione

Cat. No.: B14159353
CAS No.: 879569-14-9
M. Wt: 391.4 g/mol
InChI Key: RRZUHBNNLPTLJN-UHFFFAOYSA-N
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Description

1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its anthracene-9,10-dione core structure, which is substituted with amino, fluorophenyl, and hydroxyethyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves multi-step organic reactions. One common approach is the condensation of anthracene-9,10-dione with appropriate amines under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity. For instance, the reaction of anthracene-9,10-dione with 4-fluoroaniline and 2-aminoethanol in the presence of a base such as triethylamine can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as recrystallization or chromatography to obtain the compound in its pure form. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high efficiency and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to various substituted anthracene derivatives.

Scientific Research Applications

1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological processes and interactions due to its unique structural features.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Mitoxantrone: A similar compound with a related anthracene-9,10-dione core structure, used in cancer treatment.

    Doxorubicin: Another anthracene derivative with applications in chemotherapy.

Uniqueness

1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

879569-14-9

Molecular Formula

C22H18FN3O3

Molecular Weight

391.4 g/mol

IUPAC Name

1-amino-4-(4-fluoroanilino)-2-(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C22H18FN3O3/c23-12-5-7-13(8-6-12)26-16-11-17(25-9-10-27)20(24)19-18(16)21(28)14-3-1-2-4-15(14)22(19)29/h1-8,11,25-27H,9-10,24H2

InChI Key

RRZUHBNNLPTLJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)F)NCCO)N

Origin of Product

United States

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